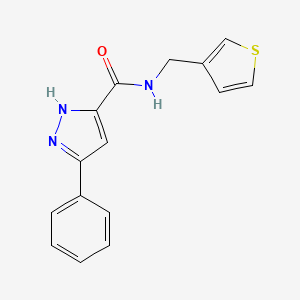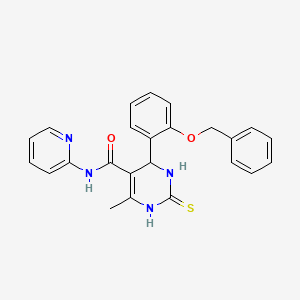
4-(2-(benzyloxy)phenyl)-6-methyl-N-(pyridin-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(benzyloxy)phenyl)-6-methyl-N-(pyridin-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with a unique structural profile, making it an intriguing subject of study in various scientific fields. Its molecular framework combines aromatic systems, a pyrimidine ring, and a thioxo group, each of which contributes to its distinct chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multi-step procedures that start with commercially available materials. Common starting materials include substituted benzaldehydes, pyridine derivatives, and thiourea. Key steps typically involve:
Condensation reactions to form intermediate compounds.
Cyclization to construct the pyrimidine ring.
Subsequent functionalization to attach the benzyloxy and pyridinyl groups.
Industrial Production Methods: Industrial-scale synthesis would require optimizing reaction conditions for yield and purity. This often means employing catalysts, varying solvent systems, and controlling temperature and pH. Techniques such as continuous flow chemistry might be utilized for efficient and scalable production.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, which might target the benzylic position or the thioxo group.
Reduction: Reduction typically affects the pyrimidine ring or the nitrogens within its structure.
Substitution: The aromatic rings are prone to electrophilic and nucleophilic substitution reactions due to their activated state.
Common Reagents and Conditions:
Oxidizing agents: like KMnO4, CrO3.
Reducing agents: such as NaBH4, LiAlH4.
Substitution conditions: often involve reagents like halogens or nucleophiles.
Major Products:
Oxidation: can yield sulfoxide or sulfone derivatives.
Reduction: might generate dihydro derivatives.
Substitution: leads to a variety of substituted aromatic products.
科学研究应用
The applications of this compound are diverse:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as an enzyme inhibitor due to its pyrimidine ring.
Medicine: Investigated for antimicrobial and anti-cancer properties.
Industry: Utilized in material sciences for creating novel organic materials.
作用机制
The mechanism involves interaction with specific molecular targets:
Enzymes: Binding to active sites, altering enzyme activity.
Pathways: Modulating signaling pathways critical in disease progression. Its effects are exerted through non-covalent interactions, including hydrogen bonding and π-π stacking.
相似化合物的比较
Compared to other pyrimidine derivatives, 4-(2-(benzyloxy)phenyl)-6-methyl-N-(pyridin-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide stands out due to its specific functional groups which enhance its reactivity and interaction capabilities. Similar compounds include:
6-methyl-2-thiouracil: Similar in having a methyl and a thiol group but lacks the extended aromatic systems.
N-(pyridin-2-yl)-6-methyl-4-phenyl-2-thioxopyrimidine: Shares the pyridine and thioxo functionalities but varies in other substituents.
There's so much to explore with such a versatile compound
属性
IUPAC Name |
6-methyl-4-(2-phenylmethoxyphenyl)-N-pyridin-2-yl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2S/c1-16-21(23(29)27-20-13-7-8-14-25-20)22(28-24(31)26-16)18-11-5-6-12-19(18)30-15-17-9-3-2-4-10-17/h2-14,22H,15H2,1H3,(H,25,27,29)(H2,26,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLSBSAPWHQOEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=CC=C2OCC3=CC=CC=C3)C(=O)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2648767.png)
![N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2648769.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2648771.png)
![4-(4-ethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-imidazole-2-thione](/img/structure/B2648772.png)
![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2648773.png)
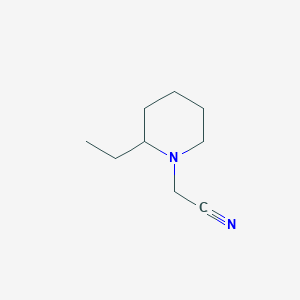
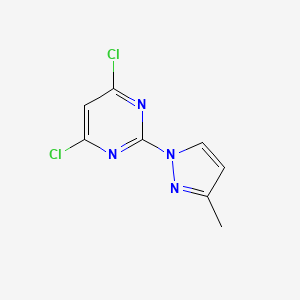
![N-[(E)-(dimethylamino)methylidene]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2648776.png)
![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-N'-(4-acetamidophenyl)ethanediamide](/img/structure/B2648778.png)
![(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-sulfonamide](/img/structure/B2648779.png)
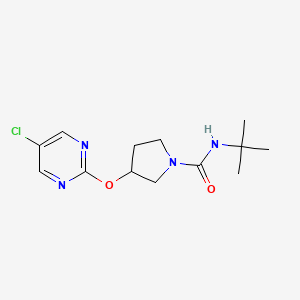

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(pyridin-4-yl)piperidine-3-carboxamide](/img/structure/B2648789.png)
